![molecular formula C8H8N2O3 B15251750 2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)
2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid typically involves the reaction of pyrimidone derivatives with appropriate reagents to introduce the prop-2-enoic acid moiety. One common method involves the use of isocyanates and aspartic acid derivatives to form ureido-pyrimidone based compounds . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidones, dihydropyrimidines, and oxo derivatives, depending on the specific reagents and conditions used.
科学研究应用
2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid has several scientific research applications:
作用机制
The mechanism of action of 2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activities, signal transduction pathways, and gene expression, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid
- 2-{[(6-Oxo-1,6-dihydropyrimidin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide
- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
Uniqueness
2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable supramolecular assemblies and its potential therapeutic applications set it apart from other similar compounds.
属性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC 名称 |
2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoic acid |
InChI |
InChI=1S/C8H8N2O3/c1-6(8(12)13)4-10-5-9-3-2-7(10)11/h2-3,5H,1,4H2,(H,12,13) |
InChI 键 |
HYLNKDQKOSLUMC-UHFFFAOYSA-N |
规范 SMILES |
C=C(CN1C=NC=CC1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
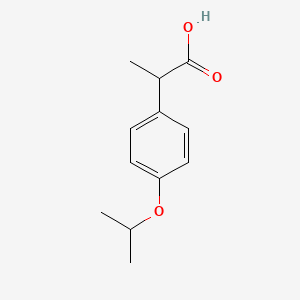
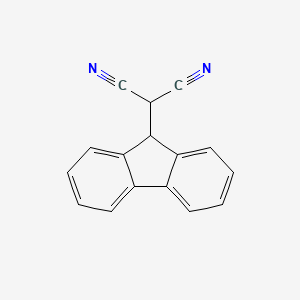
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
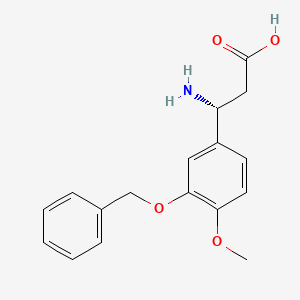
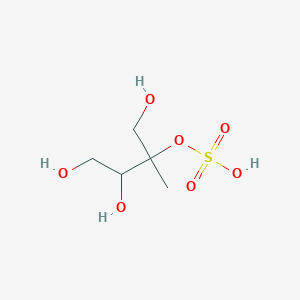
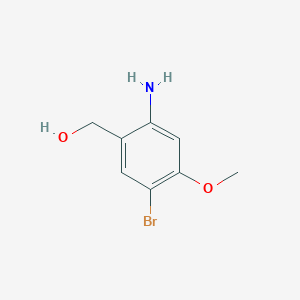
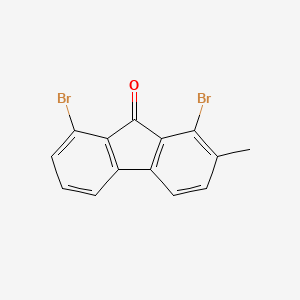



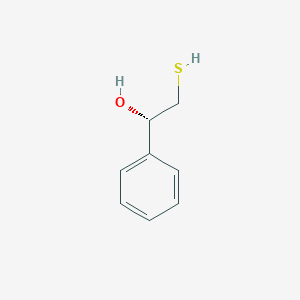

![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)
